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molecular formula C15H14O4 B8782630 (4-Methoxyphenoxy)(phenyl)acetic acid

(4-Methoxyphenoxy)(phenyl)acetic acid

Cat. No. B8782630
M. Wt: 258.27 g/mol
InChI Key: SAONIQICQBDONF-UHFFFAOYSA-N
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Patent
US04276294

Procedure details

The starting material is prepared as follows: To the solution of 1,032 g of sodium methoxide in 12,000 ml of methanol 2,361 g of 4-methoxyphenol are added while stirring under nitrogen at 40°. After 30 minutes 4,100 g of methyl α-bromophenylacetate are added during 10 minutes and the mixture is refluxed for 5 hours. It is combined with 14,000 ml of 2 N aqueous sodium hydroxide and refluxing is continued for an additional hour. The mixture is stirred at room temperature overnight, diluted with 14,000 ml of water at 65° and 3,000 ml of concentrated hydrochloric acid are added during 1 hour. Stirring is continued for 2 hours at room temperature, the precipitate formed is filtered off and washed 3 times with 4,000 ml of water, to yield the α-(4-methoxyphenoxy)-phenylacetic acid melting at 108°-110°.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.Br[CH:14]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:15]([O:17]C)=[O:16].[OH-].[Na+].Cl>CO.O>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:14]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:15]([OH:17])=[O:16])=[CH:8][CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen at 40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
is continued for an additional hour
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed 3 times with 4,000 ml of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(OC(C(=O)O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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